molecular formula C12H18O2S B7907697 Ethyl 6-(3-thienyl)hexanoate CAS No. 1224509-07-2

Ethyl 6-(3-thienyl)hexanoate

Cat. No.: B7907697
CAS No.: 1224509-07-2
M. Wt: 226.34 g/mol
InChI Key: IVEGEKHCZZGZOH-UHFFFAOYSA-N
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Description

Ethyl 6-(3-thienyl)hexanoate is an organic compound with the molecular formula C12H18O2S. It is an ester derived from hexanoic acid and thiophene, a sulfur-containing heterocycle. This compound is known for its unique structure, which combines the properties of both esters and thiophenes, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-(3-thienyl)hexanoate can be synthesized through esterification reactions. One common method involves the reaction of 6-(3-thienyl)hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the acid and alcohol are continuously fed, and the ester product is continuously removed. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(3-thienyl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the thiophene ring.

    Reduction: Lithium aluminum hydride or sodium borohydride for reduction of the ester group.

    Substitution: Bromine or nitric acid for electrophilic substitution on the thiophene ring.

Major Products:

Scientific Research Applications

Ethyl 6-(3-thienyl)hexanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(3-thienyl)hexanoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active thiophene-containing moiety, which can then exert its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Ethyl 6-(2-thienyl)hexanoate: Similar structure but with the thiophene ring attached at the 2-position.

    Methyl 6-(3-thienyl)hexanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 6-(3-furyl)hexanoate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: this compound is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its reactivity and interaction with biological targets. The presence of the ethyl ester group also imparts distinct physicochemical properties compared to its methyl ester counterpart .

Properties

IUPAC Name

ethyl 6-thiophen-3-ylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S/c1-2-14-12(13)7-5-3-4-6-11-8-9-15-10-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEGEKHCZZGZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641426
Record name Ethyl 6-(thiophen-3-yl)hexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-02-9, 1224509-07-2
Record name Ethyl 3-thiophenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(thiophen-3-yl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(3-(ethyl-6-hexanoate)thiophene-2,5-diyl)
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